Retatrutide

Description

Properties

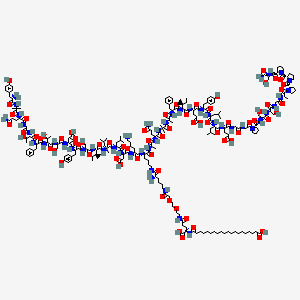

Molecular Formula |

C227H354N48O69 |

|---|---|

Molecular Weight |

4860 g/mol |

IUPAC Name |

20-[[(1S)-4-[2-[2-[2-[[(5S)-5-amino-6-[[(5S)-5-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-2,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-6-[[(2S)-1-[[(2S)-5-amino-1-[[1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-20-oxoicosanoic acid |

InChI |

InChI=1S/C227H354N48O69/c1-23-128(11)184(214(331)249-149(86-91-181(299)300)198(315)253-155(109-138-72-78-141(284)79-73-138)202(319)252-153(104-125(5)6)200(317)251-152(103-124(3)4)199(316)248-147(85-90-180(297)298)193(310)238-114-174(290)237-117-178(294)272-96-53-64-166(272)212(329)261-163(120-278)209(326)259-162(119-277)195(312)240-115-175(291)241-132(15)218(335)274-98-55-66-168(274)220(337)275-99-56-67-169(275)219(336)273-97-54-65-167(273)213(330)258-161(118-276)188(233)305)266-206(323)157(107-135-57-41-39-42-58-135)250-190(307)131(14)243-222(340)225(18,19)270-211(328)150(83-88-171(232)287)245-189(306)130(13)242-196(313)145(63-49-52-94-236-191(308)143(229)61-48-51-93-234-177(293)123-344-102-101-343-100-95-235-172(288)89-84-151(221(338)339)244-173(289)68-45-37-35-33-31-29-27-25-26-28-30-32-34-36-38-46-69-179(295)296)246-197(314)146(62-47-50-92-228)247-204(321)159(111-182(301)302)255-201(318)154(105-126(7)8)264-224(342)227(22,113-127(9)10)271-217(334)185(129(12)24-2)267-210(327)165(122-280)260-203(320)156(110-139-74-80-142(285)81-75-139)254-205(322)160(112-183(303)304)256-208(325)164(121-279)262-216(333)187(134(17)282)268-207(324)158(108-136-59-43-40-44-60-136)257-215(332)186(133(16)281)265-176(292)116-239-194(311)148(82-87-170(231)286)263-223(341)226(20,21)269-192(309)144(230)106-137-70-76-140(283)77-71-137/h39-44,57-60,70-81,124-134,143-169,184-187,276-285H,23-38,45-56,61-69,82-123,228-230H2,1-22H3,(H2,231,286)(H2,232,287)(H2,233,305)(H,234,293)(H,235,288)(H,236,308)(H,237,290)(H,238,310)(H,239,311)(H,240,312)(H,241,291)(H,242,313)(H,243,340)(H,244,289)(H,245,306)(H,246,314)(H,247,321)(H,248,316)(H,249,331)(H,250,307)(H,251,317)(H,252,319)(H,253,315)(H,254,322)(H,255,318)(H,256,325)(H,257,332)(H,258,330)(H,259,326)(H,260,320)(H,261,329)(H,262,333)(H,263,341)(H,264,342)(H,265,292)(H,266,323)(H,267,327)(H,268,324)(H,269,309)(H,270,328)(H,271,334)(H,295,296)(H,297,298)(H,299,300)(H,301,302)(H,303,304)(H,338,339)/t128-,129-,130-,131-,132-,133-,134+,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,184-,185-,186-,187-,227-/m0/s1 |

InChI Key |

PIHZSFXNGVXGER-QQQDAUCCSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCNC(=O)[C@H](CCCCNC(=O)COCCOCCNC(=O)CC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCCCCCC(=O)O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@](C)(CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H]([C@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)C(C)(C)NC(=O)[C@H](CC9=CC=C(C=C9)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CO)C(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCCNC(=O)C(CCCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCCCC(=O)O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(CC9=CC=C(C=C9)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Retatrutide's Tri-Agonist Mechanism in Metabolic Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retatrutide (LY3437943) is an investigational unimolecular peptide engineered to function as a triple agonist for the glucose-dependent insulinotropic polypeptide (GIP), glucagon-like peptide-1 (GLP-1), and glucagon (B607659) (GCG) receptors. This multi-receptor agonism results in a synergistic effect on metabolic regulation, leading to significant improvements in weight management, glycemic control, and lipid metabolism. This technical guide provides an in-depth exploration of the molecular mechanisms of action of this compound in the context of metabolic syndrome, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Introduction

Metabolic syndrome is a constellation of conditions that increase the risk of cardiovascular disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. This compound represents a novel therapeutic approach by simultaneously targeting three key hormonal pathways involved in energy homeostasis and glucose metabolism.[1][2] Structurally, it is a single peptide modified with a fatty diacid moiety, which extends its half-life to approximately six days, allowing for once-weekly administration.[3] Clinical trials have demonstrated its potential for superior outcomes in weight loss, glycemic control, and reduction of liver fat compared to existing therapies.[3][4][5]

Molecular Mechanism of Action

This compound's therapeutic effects stem from its balanced agonism at the GIP, GLP-1, and glucagon receptors, all of which are G protein-coupled receptors (GPCRs).[5][6] Upon binding, this compound initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[3][7] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a wide array of metabolic responses.[5][7]

Receptor Activation Profile

This compound exhibits a distinct potency profile across the three receptors, with a particularly strong agonistic effect on the GIP receptor in humans.[3][8] This balanced activation is crucial for its overall efficacy and safety profile.[3]

Table 1: In Vitro Receptor Activation and Binding Affinity of this compound

| Receptor | Species | EC50 (nM) | Ki (nM) |

| GIPR | Human | 0.0643[8][9][10] | 0.057[8][9][11] |

| Mouse | 0.191[8][9][10] | 2.8[8][9][11] | |

| GLP-1R | Human | 0.775[8][9][10] | 7.2[8][9][11] |

| Mouse | 0.794[8][9][10] | 1.3[8][9][11] | |

| GCGR | Human | 5.79[8][9][10] | 5.6[8][9][11] |

| Mouse | 2.32[8][9][10] | 73[8][9][11] |

EC50: Half-maximal effective concentration; Ki: Inhibitory constant.

Signaling Pathways

The binding of this compound to its target receptors triggers a common signaling cascade involving Gαs protein activation, adenylyl cyclase stimulation, and increased intracellular cAMP levels.[3][7] This, in turn, activates PKA, leading to various cellular responses depending on the tissue and receptor type.[5][7]

Organ-Specific Effects

The tri-agonist nature of this compound allows for a multi-pronged approach to treating metabolic syndrome by acting on several key metabolic organs.

-

Pancreas: Activation of GLP-1 and GIP receptors on pancreatic β-cells enhances glucose-dependent insulin (B600854) secretion, improving glycemic control.[3][4] GLP-1 receptor agonism also suppresses glucagon secretion from α-cells.[4]

-

Brain: By targeting receptors in the central nervous system, particularly the hypothalamus, this compound promotes satiety and reduces appetite, leading to decreased food intake.[1][3]

-

Liver: Glucagon receptor activation in the liver enhances lipid oxidation and is thought to contribute to the reduction of hepatic fat content.[4][12]

-

Adipose Tissue: Glucagon receptor agonism promotes lipolysis, while GIP receptor activation may enhance adipocyte function and lipid metabolism.[4] This combined action contributes to increased energy expenditure.[4]

Experimental Protocols

The characterization of this compound's mechanism of action involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro Assays

This assay determines the binding affinity (Ki) of this compound for the GLP-1, GIP, and glucagon receptors by measuring its ability to displace a radiolabeled ligand.

-

Cell Lines: Human Embryonic Kidney (HEK) 293 cells stably expressing the human GLP-1R, GIPR, or GCGR.

-

Membrane Preparation:

-

Culture cells to 80-90% confluency.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Perform differential centrifugation to isolate the membrane fraction. This typically involves a low-speed spin to remove nuclei and a subsequent high-speed spin to pellet the membranes.

-

Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, add cell membranes, a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-GLP-1, ¹²⁵I-GIP, or ¹²⁵I-Glucagon), and increasing concentrations of unlabeled this compound.

-

Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of an unlabeled competitor.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

This functional assay measures the ability of this compound to stimulate intracellular cAMP production upon receptor activation, thereby determining its potency (EC50).

-

Cell Lines: HEK293 cells stably expressing the human GLP-1R, GIPR, or GCGR, and a cAMP-responsive reporter system (e.g., CRE-luciferase).[4]

-

Assay Procedure:

-

Seed cells in a 96- or 384-well plate and allow them to attach overnight.[10]

-

Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of this compound to the wells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.[10]

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or a luciferase-based system).[4][10]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the assay signal to cAMP concentration.

-

Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

-

In Vivo Studies in Animal Models

This test assesses the effect of this compound on glucose disposal.

-

Animals: Diet-induced obese (DIO) mice are a common model.

-

Procedure:

-

Fast mice for a specified period (e.g., 6 hours).[13]

-

Administer this compound or vehicle via subcutaneous injection at a predetermined time before the glucose challenge.

-

Measure baseline blood glucose from a tail snip.[14]

-

Administer a bolus of glucose (e.g., 2 g/kg body weight) via intraperitoneal injection.[14][15]

-

Measure blood glucose levels at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.[13][15]

-

-

Data Analysis:

-

Plot blood glucose levels over time.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.

-

This test evaluates the incretin (B1656795) effect of this compound.

-

Animals: As with the IPGTT, DIO mice are often used.

-

Procedure:

-

Data Analysis: Similar to the IPGTT, plot blood glucose over time and calculate the AUC.

Human Clinical Trials

The efficacy and safety of this compound in humans have been evaluated in randomized, double-blind, placebo-controlled trials.

-

Participants: Adults with a BMI of ≥30 or ≥27 with at least one weight-related condition.[3][5]

-

Intervention: Participants were randomized to receive subcutaneous this compound (1 mg, 4 mg, 8 mg, or 12 mg) or placebo once weekly for 48 weeks.[3][5]

-

Primary Endpoint: Percentage change in body weight from baseline to 24 weeks.[3][5]

-

Secondary Endpoints: Percentage change in body weight at 48 weeks, and the proportion of participants achieving weight reductions of ≥5%, ≥10%, and ≥15%.[3][5]

-

Participants: A subset of participants from the obesity trial with ≥10% liver fat content.[2]

-

Primary Objective: To assess the mean relative change from baseline in liver fat at 24 weeks.[2]

-

Methodology: Liver fat content was measured by magnetic resonance imaging proton density fat fraction (MRI-PDFF).[2]

Clinical Efficacy in Metabolic Syndrome

Phase 2 clinical trials have demonstrated significant improvements in key parameters of metabolic syndrome with this compound treatment.

Table 2: Summary of Key Efficacy Data from Phase 2 Clinical Trials

| Parameter | Trial | Dose | Duration | Result |

| Weight Loss | Obesity | 12 mg | 48 weeks | -24.2% mean change from baseline[5][17] |

| 8 mg | 48 weeks | -22.8% mean change from baseline[17] | ||

| Glycemic Control (HbA1c) | Type 2 Diabetes | 12 mg | 36 weeks | -2.02% reduction |

| Liver Fat Reduction | MASLD | 12 mg | 48 weeks | -86.0% mean relative change from baseline |

| 8 mg | 48 weeks | -81.7% mean relative change from baseline | ||

| Blood Pressure (Systolic) | Obesity | 12 mg | 48 weeks | Significant reduction |

| Lipids (Triglycerides) | Obesity | 12 mg | 48 weeks | Significant reduction |

Data presented are from separate Phase 2 trials in obesity and type 2 diabetes.

Conclusion

This compound's unique mechanism as a triple agonist for the GIP, GLP-1, and glucagon receptors offers a comprehensive and highly effective approach to the management of metabolic syndrome. Its ability to simultaneously improve glycemic control, promote significant weight loss, and reduce hepatic steatosis positions it as a promising next-generation therapy. The synergistic effects of activating these three key metabolic pathways underscore the potential of multi-receptor agonism in treating complex metabolic diseases. Further investigation in ongoing Phase 3 trials will continue to elucidate the full therapeutic potential and long-term safety of this compound.

References

- 1. Triple-Hormone-Receptor Agonist this compound for Obesity - A Phase 2 Trial. | Semantic Scholar [semanticscholar.org]

- 2. Triple hormone receptor agonist this compound for metabolic dysfunction-associated steatotic liver disease: a randomized phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. sio-obesita.org [sio-obesita.org]

- 6. benchchem.com [benchchem.com]

- 7. adameetingnews.org [adameetingnews.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 11. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. diacomp.org [diacomp.org]

- 14. mmpc.org [mmpc.org]

- 15. web.mousephenotype.org [web.mousephenotype.org]

- 16. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]

- 17. Triple-Hormone-Receptor Agonist this compound for Obesity - A Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tripartite Symphony: An In-depth Technical Guide to the Cellular Signaling Pathways of Retatrutide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retatrutide (LY3437943) is a pioneering unimolecular peptide agonist with a tripartite mechanism of action, simultaneously engaging the glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (B607659) (GCG) receptors. This triple agonism orchestrates a synergistic effect on metabolic regulation, demonstrating profound efficacy in clinical trials for obesity and type 2 diabetes. This technical guide delineates the intricate cellular signaling pathways activated by this compound, providing a comprehensive overview of its molecular pharmacology. We present quantitative data on receptor engagement, detailed experimental methodologies for its characterization, and visual representations of the signaling cascades to facilitate a deeper understanding of this next-generation metabolic therapeutic.

Introduction

This compound is a synthetic peptide engineered for potent, balanced activity at three key G protein-coupled receptors (GPCRs) integral to metabolic homeostasis: the GLP-1 receptor (GLP-1R), the GIP receptor (GIPR), and the glucagon receptor (GCGR).[1] By mimicking the actions of the endogenous incretin (B1656795) hormones GLP-1 and GIP, alongside the metabolic effects of glucagon, this compound offers a multi-faceted approach to treating metabolic disorders.[2] Its structure, a single peptide chain modified with a fatty diacid moiety, ensures a prolonged half-life, permitting once-weekly administration.[3] This guide will dissect the cellular and molecular mechanisms that underpin this compound's therapeutic effects.

Quantitative Analysis of Receptor Engagement

The efficacy of this compound is rooted in its distinct binding affinities and functional potencies at its three target receptors. In vitro studies have quantified these parameters, revealing a nuanced profile that favors GIPR activation while maintaining significant GLP-1R and GCGR agonism.[3]

Table 1: this compound Receptor Binding Affinity (Ki) in nM

| Species | GLP-1R | GIPR | GCGR |

| Human | 7.2 | 0.057 | 5.6 |

| Mouse | 1.3 | 2.8 | 73 |

Table 2: this compound Receptor Functional Potency (EC50) in nM

| Species | GLP-1R | GIPR | GCGR |

| Human | 0.775 | 0.0643 | 5.79 |

| Mouse | 0.794 | 0.191 | 2.32 |

Core Signaling Pathways of this compound

Upon binding to GLP-1R, GIPR, and GCGR, this compound initiates a cascade of intracellular signaling events. While all three receptors primarily couple to the Gαs subunit of heterotrimeric G proteins, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP), the downstream consequences and potential for alternative signaling pathways are multifaceted.[4]

The Canonical Gαs-cAMP-PKA Axis

The principal signaling pathway for all three receptors involves the activation of the Gαs subunit, which in turn stimulates adenylyl cyclase to convert ATP into cAMP.[4] This elevation in cAMP serves as a crucial second messenger, activating Protein Kinase A (PKA).[5] Activated PKA then phosphorylates a multitude of downstream substrates, leading to diverse cellular responses tailored to the specific receptor and cell type.

References

- 1. Partial agonism improves the anti-hyperglycaemic efficacy of an oxyntomodulin-derived GLP-1R/GCGR co-agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Lack of Glucagon Receptor Signaling and its Implications beyond Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of GLP-1 and Glucagon Receptor Function by β-Arrestins in Metabolically Important Cell Types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

Retatrutide for Type 2 Diabetes: An In-Depth Technical Review of Early-Stage Clinical Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retatrutide (LY3437943) is an investigational triple-hormone receptor agonist with potent anti-hyperglycemic and weight-reducing effects, positioning it as a promising therapeutic candidate for type 2 diabetes.[1][2][3] This technical guide provides a comprehensive overview of the early-stage clinical trial data for this compound in the context of type 2 diabetes. It delves into the molecule's mechanism of action, summarizes key quantitative outcomes from Phase 2 trials, and outlines the experimental protocols employed. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this novel multi-receptor agonist.

Mechanism of Action: A Triple Agonist Approach

This compound is a single peptide engineered to act as an agonist at three key metabolic receptors: the glucagon-like peptide-1 (GLP-1) receptor, the glucose-dependent insulinotropic polypeptide (GIP) receptor, and the glucagon (B607659) receptor (GCGR).[1][2][3] This multi-targeted approach results in a synergistic effect on glucose control, appetite regulation, and energy expenditure.[4][5]

The activation of GLP-1 and GIP receptors enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells, suppresses glucagon secretion during hyperglycemia, and slows gastric emptying, all of which contribute to improved glycemic control.[1][6][7] Furthermore, GLP-1 receptor activation in the central nervous system helps to reduce appetite and food intake.[4][5] The unique inclusion of glucagon receptor agonism is thought to increase energy expenditure and promote lipolysis, contributing to the significant weight loss observed in clinical trials.[5][7]

Signaling Pathways

The binding of this compound to its respective receptors initiates a cascade of intracellular signaling events. The primary downstream effect of GLP-1 and GIP receptor activation is the elevation of intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA). In pancreatic β-cells, this leads to an increase in intracellular calcium and enhanced insulin secretion.[1] Glucagon receptor activation also stimulates cAMP production, primarily in hepatocytes, leading to increased glucose production and energy expenditure.

Early-Stage Clinical Trial Data (Phase 2)

A Phase 2, randomized, double-blind, placebo- and active-controlled trial evaluated the efficacy and safety of this compound in adults with type 2 diabetes.[8][9] The study enrolled 281 participants with a mean baseline HbA1c of 8.3% and a mean BMI of 35.0 kg/m ².[10] Participants were randomly assigned to receive once-weekly subcutaneous injections of this compound (0.5 mg, 4 mg, 8 mg, or 12 mg), dulaglutide 1.5 mg, or placebo for 36 weeks.[8][11]

Glycemic Control

This compound demonstrated statistically significant and clinically meaningful reductions in HbA1c compared to placebo.[8] The primary endpoint, change in HbA1c from baseline at 24 weeks, showed a dose-dependent effect.[10][12]

| Treatment Group | Mean Change in HbA1c from Baseline at 24 Weeks |

| This compound 0.5 mg | -0.43% |

| This compound 4 mg | -1.30% to -1.39% |

| This compound 8 mg | -1.87% to -1.99% |

| This compound 12 mg | -2.02% |

| Dulaglutide 1.5 mg | -1.41% |

| Placebo | -0.01% |

| Data compiled from multiple sources.[10][12] |

At 36 weeks, up to 82% of participants treated with this compound 4 mg-12 mg achieved an HbA1c of less than 6.5%.[11]

Body Weight Reduction

This compound also resulted in substantial, dose-dependent reductions in body weight.

| Treatment Group | Mean Percent Change in Body Weight from Baseline at 36 Weeks |

| This compound 0.5 mg | -3.19% |

| This compound 4 mg | -7.92% to -10.37% |

| This compound 8 mg | -16.34% to -16.81% |

| This compound 12 mg | -16.94% |

| Dulaglutide 1.5 mg | -2.02% |

| Placebo | -3.00% |

| Data compiled from multiple sources.[8][12] |

A substudy focusing on body composition revealed that this compound significantly reduced total body fat mass compared to placebo and dulaglutide.[13]

Safety and Tolerability

The safety profile of this compound was consistent with that of other GLP-1 receptor agonists.[8] The most frequently reported adverse events were gastrointestinal in nature, including nausea, diarrhea, and vomiting, and were generally mild to moderate in severity.[8][12] These events were most common during the dose-escalation period.[11] No severe hypoglycemia was reported during the study.[8]

Experimental Protocols

Study Design

The Phase 2 trial was a multicenter, randomized, double-blind, double-dummy, placebo- and active-controlled, parallel-group study conducted in the USA.[8][9]

Participant Population

Eligible participants were adults aged 18-75 years with a diagnosis of type 2 diabetes, an HbA1c between 7.0% and 10.5%, and a BMI of 25-50 kg/m ².[8] Participants were either treated with diet and exercise alone or with a stable dose of metformin (B114582) (≥1000 mg/day) for at least 3 months prior to screening.[8]

Endpoints

The primary endpoint was the change in HbA1c from baseline at 24 weeks.[10][12] Secondary endpoints included the change in body weight from baseline at 36 weeks and the proportion of participants achieving specific HbA1c targets.[12]

Dosing

This compound was administered once weekly via subcutaneous injection. The 4 mg, 8 mg, and 12 mg doses involved various escalation schedules to improve tolerability.[8]

Conclusion and Future Directions

The early-stage clinical data for this compound in individuals with type 2 diabetes are highly promising. The triple-agonist mechanism of action translates into robust improvements in glycemic control and substantial weight loss, addressing two of the primary challenges in the management of this patient population.[8] The safety profile appears comparable to existing incretin-based therapies.[11] These encouraging Phase 2 results have supported the progression of this compound into a larger Phase 3 clinical development program to further evaluate its efficacy and safety.[8] Ongoing and future studies will provide a more comprehensive understanding of this compound's long-term benefits and its potential role in the evolving landscape of type 2 diabetes therapeutics.

References

- 1. droracle.ai [droracle.ai]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 5. infiniskin.com [infiniskin.com]

- 6. canadianinsulin.com [canadianinsulin.com]

- 7. buythis compound.net [buythis compound.net]

- 8. This compound, a GIP, GLP-1 and glucagon receptor agonist, for people with type 2 diabetes: a randomised, double-blind, placebo and active-controlled, parallel-group, phase 2 trial conducted in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. researchgate.net [researchgate.net]

- 11. adameetingnews.org [adameetingnews.org]

- 12. researchgate.net [researchgate.net]

- 13. Effects of this compound on body composition in people with type 2 diabetes: a substudy of a phase 2, double-blind, parallel-group, placebo-controlled, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Retatrutide: A Technical Guide to its Molecular Structure and Synthesis

Retatrutide (LY-3437943) is an investigational triple-hormone receptor agonist being developed for the treatment of obesity, type 2 diabetes, and related metabolic disorders.[1][] Its unique mechanism, targeting three distinct receptors involved in metabolic regulation, represents a significant advancement in pharmacotherapy. This document provides an in-depth technical overview of this compound's molecular architecture, its chemical synthesis, and the fundamental signaling pathways it modulates.

Molecular Structure and Composition

This compound is a 39-amino acid synthetic peptide, engineered with specific non-standard amino acids and a lipid moiety to enhance its stability, efficacy, and pharmacokinetic profile.[][3][4]

1.1. Amino Acid Sequence and Modifications

The primary structure of this compound is based on a GIP peptide backbone.[] It incorporates several chemical modifications to optimize its therapeutic properties:

-

Amino Acid Sequence: Tyr-Aib-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-α-Me-Leu-Leu-Asp-Lys-Ala-Gln-Aib-Ala-Phe-Ile-Glu-Tyr-Leu-Leu-Glu-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2[5]

-

Non-Standard Residues:

-

Aib (2-aminoisobutyric acid): Located at positions 2 and 20, Aib is included to increase the peptide's stability, likely by providing resistance to enzymatic degradation by dipeptidyl peptidase-4 (DPP-4).[][6]

-

α-Me-Leu (α-methyl-L-leucine): This modification at position 13 is crucial for achieving the desired activity profile across the GIP and glucagon (B607659) receptors.[][6]

-

-

C-Terminal Amidation: The C-terminus of the peptide is amidated (Ser-NH2), a common strategy to increase peptide stability and mimic the native form of many peptide hormones.[5][6]

-

Lipidation: A C20 fatty diacid moiety is attached to the lysine (B10760008) (Lys) residue at position 17.[1][] This lipid chain is connected via a linker composed of gamma-glutamic acid (γ-Glu) and an AEEA (2-[2-(2-aminoethoxy)ethoxy]acetic acid) spacer.[6] This modification facilitates binding to serum albumin, which significantly extends the peptide's pharmacokinetic half-life to approximately six days, allowing for once-weekly administration.[1][5]

The diagram below illustrates the key modified components within the this compound peptide sequence.

1.2. Physicochemical Properties

A summary of this compound's key physicochemical properties is provided below.

| Property | Value | Reference |

| Molecular Formula | C221H342N46O68 | [][5][7] |

| Molecular Weight | 4731.33 g/mol | [][5] |

| CAS Number | 2381089-83-2 | [5] |

| Peptide Length | 39 amino acids | [3][5] |

| Half-life | Approximately 6 days | [1][5] |

Synthesis of this compound

The synthesis of a complex, modified peptide like this compound is a multi-step process requiring precise chemical control to ensure high purity and yield. The primary method employed is Solid-Phase Peptide Synthesis (SPPS), though convergent strategies like Native Chemical Ligation (NCL) have also been explored.[3][8]

2.1. Solid-Phase Peptide Synthesis (SPPS)

SPPS is the preferred method for producing this compound due to its efficiency in assembling long and complex peptide chains.[8] The process involves the sequential addition of protected amino acids to a growing peptide chain that is anchored to an insoluble solid resin support.[3][8]

Experimental Methodology: The general workflow for SPPS of this compound is as follows:

-

Resin Anchoring: The C-terminal amino acid (Serinamide) is covalently attached to a solid support resin (e.g., Rink Amide resin).[8][9]

-

Deprotection: The temporary protecting group on the N-terminus of the attached amino acid, typically a Fluorenylmethyloxycarbonyl (Fmoc) group, is removed. A common deprotection agent is a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).[9]

-

Coupling: The next N-terminally protected amino acid in the sequence is activated and coupled to the newly exposed N-terminus of the resin-bound peptide. This step is facilitated by condensing agents.

-

Iteration: The deprotection and coupling steps are repeated for each amino acid in the sequence, including the modified residues (Aib, α-Me-Leu) and the specially protected lysine (e.g., Dde-Lys(Fmoc)-OH) at position 17.[9] To improve efficiency, pre-coupled dipeptide or tripeptide fragments (e.g., Fmoc-Pro-Pro-Pro-OH, Boc-Tyr(tBu)-Aib-OH) can be used instead of single amino acids.[9][10]

-

Side-Chain Modification: After assembling the main backbone, the orthogonal protecting group (e.g., Dde) on the lysine at position 17 is selectively removed. The AEEA-γ-Glu-(C20 diacid) linker and fatty acid moiety are then coupled to the lysine side chain.[9]

-

Cleavage and Global Deprotection: Once the entire sequence is assembled, the peptide is cleaved from the resin support using a strong acid cocktail (e.g., containing trifluoroacetic acid). This step also removes all remaining side-chain protecting groups.[9][11]

-

Purification and Lyophilization: The resulting crude peptide is purified, typically using High-Performance Liquid Chromatography (HPLC), to isolate this compound from by-products and achieve high purity (>99%).[8][12] The final product is then lyophilized (freeze-dried) to yield a stable powder.[8]

The diagram below outlines the iterative workflow of the SPPS method for this compound synthesis.

2.2. Native Chemical Ligation (NCL) Approach

An alternative "hybrid" strategy involves the synthesis of two or more shorter peptide fragments via SPPS, which are then joined together in solution using NCL.[3] This convergent approach can overcome challenges associated with linear SPPS for very long peptides, such as lower yields and reduced purity.[3] For this compound, this would involve coupling two unprotected fragments in an aqueous medium to form a cysteine analogue, followed by a desulfurization step to yield the final product.[3]

| Synthesis Stage | Key Methodologies and Reagents | Purpose |

| Peptide Assembly | Solid-Phase Peptide Synthesis (SPPS) using Fmoc/t-Bu chemistry.[3] | Sequentially builds the 39-amino acid peptide chain on a solid support. |

| Deprotection | 20% Piperidine in DMF.[9] | Removes the temporary Fmoc protecting group from the N-terminus. |

| Side-Chain Attachment | Selective removal of Dde protecting group on Lys17; coupling of AEEA-γ-Glu-(C20 diacid) moiety.[9] | Attaches the lipid side chain responsible for extending the drug's half-life. |

| Cleavage from Resin | Trifluoroacetic acid (TFA)-based cleavage cocktail.[11] | Releases the full peptide from the solid support and removes side-chain protecting groups. |

| Purification | High-Performance Liquid Chromatography (HPLC).[8][12] | Isolates the target peptide from impurities, achieving >99% purity. |

| Final Formulation | Lyophilization (Freeze-Drying).[8] | Removes water to create a stable, transportable powder form of the peptide. |

Mechanism of Action and Signaling Pathway

This compound functions as a single-molecule agonist for three key G protein-coupled receptors (GPCRs) that regulate metabolism: the glucagon-like peptide-1 (GLP-1) receptor, the glucose-dependent insulinotropic polypeptide (GIP) receptor, and the glucagon (GCG) receptor.[1][13] This tri-agonism results in synergistic effects on appetite, glycemic control, and energy expenditure.[1][14]

3.1. Receptor Binding and Activation

This compound exhibits differential potency at the three target receptors, with its strongest agonistic effect on the human GIP receptor.[1][5]

| Receptor Target | In Vitro Potency (EC50) | Key Physiological Effects of Activation |

| GIP Receptor (GIPR) | 0.0643 nM | Enhances glucose-dependent insulin (B600854) secretion, may improve satiety signals.[5][13][15] |

| GLP-1 Receptor (GLP-1R) | 0.775 nM | Enhances insulin secretion, suppresses glucagon, delays gastric emptying, reduces appetite.[5][14][16] |

| Glucagon Receptor (GCGR) | 5.79 nM | Increases energy expenditure, promotes lipolysis, modulates hepatic glucose production.[1][5][15] |

3.2. Intracellular Signaling Cascade

Upon binding to its target receptors on various cells (e.g., pancreatic beta cells, neurons in the hypothalamus), this compound initiates a common intracellular signaling cascade.[1][13]

-

Receptor Binding: this compound binds to the extracellular domain of the GLP-1, GIP, or GCG receptor.

-

G-Protein Activation: This binding triggers a conformational change in the receptor, activating an associated Gs protein.

-

cAMP Production: The activated Gs protein stimulates the enzyme adenylyl cyclase, which converts ATP into cyclic adenosine (B11128) monophosphate (cAMP).[16]

-

Downstream Effects: The rise in intracellular cAMP levels activates Protein Kinase A (PKA) and other downstream effectors.[16] This cascade culminates in diverse physiological responses depending on the cell type, such as enhanced insulin secretion in pancreatic β-cells, appetite regulation in the brain, and increased energy expenditure in adipose tissue.[1][16]

The diagram below illustrates the generalized signaling pathway activated by this compound.

References

- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 3. Synthesis of this compound by native chemical ligation (NCL), a once-weekly GIP, GLP-1, and glucagon receptor triagonist - American Chemical Society [acs.digitellinc.com]

- 4. youtube.com [youtube.com]

- 5. This compound (LY3437943), 99.5% purity peptide [novoprolabs.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | C221H342N46O68 | CID 171390338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. CN117903284A - this compound synthesis method - Google Patents [patents.google.com]

- 10. CN117024528A - Preparation method of this compound - Google Patents [patents.google.com]

- 11. bloomtechz.com [bloomtechz.com]

- 12. nbinno.com [nbinno.com]

- 13. droracle.ai [droracle.ai]

- 14. canadianinsulin.com [canadianinsulin.com]

- 15. infiniskin.com [infiniskin.com]

- 16. This compound—A Game Changer in Obesity Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Retatrutide: A Technical Guide to Receptor Binding Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retatrutide (LY3437943) is an investigational triple agonist peptide with significant therapeutic promise for metabolic diseases, particularly obesity and type 2 diabetes.[1][2] As a single molecule, this compound is engineered to engage three critical G protein-coupled receptors (GPCRs) integral to metabolic regulation: the glucose-dependent insulinotropic polypeptide receptor (GIPR), the glucagon-like peptide-1 receptor (GLP-1R), and the glucagon (B607659) receptor (GCGR).[1][3] This strategy of "unimolecular polypharmacology" aims to leverage the synergistic actions of these pathways to achieve superior glycemic control and weight loss.[3]

This technical guide provides a detailed overview of the in vitro characterization of this compound, focusing on its receptor binding affinity, functional potency, and the primary signaling cascades it initiates upon receptor engagement.

Quantitative Data: Receptor Binding and Potency

The in vitro binding affinity and functional potency of this compound have been determined for human and mouse orthologs of its target receptors. Binding affinity is expressed as the inhibition constant (Kᵢ), representing the concentration of the ligand that will bind to half the binding sites at equilibrium. Functional potency is given by the half-maximal effective concentration (EC₅₀), which indicates the concentration of the drug that provokes a response halfway between the baseline and maximum effect.

Table 1: this compound Receptor Binding Affinity (Kᵢ) in nM [1][4][5]

| Species | GLP-1R | GIPR | GCGR |

|---|---|---|---|

| Human | 7.2 | 0.057 | 5.6 |

| Mouse | 1.3 | 2.8 | 73 |

Table 2: this compound Receptor Functional Potency (EC₅₀) in nM [1][4][6][7][8]

| Species | GLP-1R | GIPR | GCGR |

|---|---|---|---|

| Human | 0.775 | 0.0643 | 5.79 |

| Mouse | 0.794 | 0.191 | 2.32 |

Experimental Protocols

The following sections detail the standard methodologies used to determine the binding affinity and functional potency of peptide agonists like this compound.

Radioligand Competitive Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.[1]

a. Membrane Preparation:

-

Cell Culture: Cells (e.g., HEK293) stably overexpressing the target receptor (human or mouse GLP-1R, GIPR, or GCGR) are cultured to high confluence.[1][9]

-

Homogenization: The cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) supplemented with protease inhibitors to prevent protein degradation.[1]

-

Centrifugation: The homogenate undergoes a low-speed centrifugation step to remove nuclei and intact cells. The resulting supernatant is then subjected to ultracentrifugation to pellet the cell membranes.[1]

-

Resuspension: The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).[1]

-

Quantification: Total protein concentration of the membrane preparation is determined using a standard protein assay, such as the Bradford assay.[1] Membranes are then stored at -80°C until use.[9]

b. Binding Reaction:

-

Assay Setup: The assay is conducted in a 96-well plate format.[9]

-

Component Addition: To each well, the following are added in sequence:

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[1][9]

c. Separation and Detection:

-

Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes with the bound radioligand.[1][9]

-

Washing: The filters are immediately washed with ice-cold wash buffer to remove any unbound radioligand.[1][9]

-

Quantification: The radioactivity retained on each filter is quantified using a gamma counter.[1]

d. Data Analysis:

-

The raw data (counts per minute) are used to generate a competition binding curve by plotting the percentage of specific binding against the log concentration of this compound.

-

The IC₅₀ (the concentration of this compound that displaces 50% of the radioligand) is determined by fitting the data to a four-parameter logistic equation using non-linear regression.[9]

-

The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vitro cAMP Accumulation Assay

This functional assay determines the potency (EC₅₀) of this compound to activate its target receptors by measuring the intracellular accumulation of the second messenger cyclic AMP (cAMP).[9][10]

a. Cell Preparation:

-

Cell Seeding: HEK293 cells stably expressing the receptor of interest are seeded into 96-well plates at a density of 10,000-20,000 cells per well and incubated overnight.[10]

b. Assay Procedure:

-

Compound Preparation: this compound and any reference agonists are serially diluted in an appropriate assay buffer (e.g., Opti-MEM) to create a range of concentrations.[9]

-

Cell Treatment: The culture medium is removed from the cells, which are then washed. The diluted compounds are added to the respective wells.[9]

-

Incubation: The plates are incubated for a specified time (e.g., 30 minutes) at 37°C to permit receptor activation and subsequent cAMP production.[9]

c. Detection:

-

Cell Lysis: Following incubation, the cells are lysed to release the intracellular cAMP.[9]

-

cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a commercially available detection kit. Common formats include Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).[1][9]

d. Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The amount of cAMP produced in response to each concentration of this compound is calculated by interpolating from the standard curve.[1]

-

The data are plotted as a dose-response curve, and the EC₅₀ value is determined using non-linear regression analysis.[1][9]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Caption: Workflow for a Radioligand Competitive Binding Assay.

Signaling Pathway

The primary signaling cascade for all three target receptors (GLP-1R, GIPR, GCGR) involves the activation of the Gαs subunit, leading to increased intracellular cAMP.[1][10]

Caption: this compound's primary intracellular signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound (LY3437943) | GCGR/GLP-1R Inhibitor | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound (LY3437943), 99.5% purity peptide [novoprolabs.com]

- 8. This compound—A Game Changer in Obesity Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Role of Glucagon Receptor Agonism in the Therapeutic Effects of Retatrutide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retatrutide (LY3437943) is an investigational triple-hormone receptor agonist with potent activity at the glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (B607659) (GCG) receptors. This novel unimolecular polypharmacology has demonstrated unprecedented weight loss and glycemic control in clinical trials, positioning it as a transformative therapy for obesity and type 2 diabetes. While the contributions of GLP-1 and GIP receptor agonism to its effects are relatively well-understood, the specific role of glucagon receptor (GCGR) agonism is a key differentiator and a subject of intense investigation. This technical guide provides an in-depth analysis of the glucagon receptor's role in this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction: The Tri-Agonist Approach of this compound

This compound is a synthetic peptide engineered for balanced agonism at three key metabolic receptors: GLP-1R, GIPR, and GCGR.[1][2] This tri-agonist strategy is designed to produce synergistic effects on appetite, insulin (B600854) secretion, and energy expenditure, leading to profound metabolic benefits.[3][4] The inclusion of GCGR agonism is a unique feature that distinguishes this compound from previous incretin-based therapies.[1] While glucagon is traditionally known for its hyperglycemic effects, its activation in the context of simultaneous GLP-1R and GIPR agonism appears to unlock a distinct therapeutic profile.[5][6]

Quantitative Analysis of this compound's Receptor Engagement

The efficacy of this compound is rooted in its specific binding affinities and potencies at each of its target receptors. The following tables summarize the key in vitro pharmacological data for this compound at human and mouse receptors, as well as the significant outcomes from Phase 2 clinical trials.

Table 1: In Vitro Pharmacology of this compound at Human and Mouse Receptors [7][8][9][10][11]

| Receptor | Species | Parameter | Value (nM) |

| GCGR | Human | EC50 | 5.79 |

| Ki | 5.6 | ||

| Mouse | EC50 | 2.32 | |

| Ki | 73 | ||

| GIPR | Human | EC50 | 0.0643 |

| Ki | 0.057 | ||

| Mouse | EC50 | 0.191 | |

| Ki | 2.8 | ||

| GLP-1R | Human | EC50 | 0.775 |

| Ki | 7.2 | ||

| Mouse | EC50 | 0.794 | |

| Ki | 1.3 |

Table 2: Phase 2 Clinical Trial Results in Obesity (48 Weeks) [12][13][14][15]

| Treatment Group | Mean Weight Reduction (%) | % Achieving ≥5% Weight Loss | % Achieving ≥10% Weight Loss | % Achieving ≥15% Weight Loss |

| Placebo | -2.1 | 27 | 9 | 2 |

| This compound 1 mg | -8.7 | - | - | - |

| This compound 4 mg | -17.1 | 92 | 75 | 60 |

| This compound 8 mg | -22.8 | 100 | 91 | 75 |

| This compound 12 mg | -24.2 | 100 | 93 | 83 |

Table 3: Phase 2 Clinical Trial Results in Type 2 Diabetes (36 Weeks) [5][6][16]

| Treatment Group | Mean Change in HbA1c (%) | Mean Weight Reduction (%) |

| Placebo | -0.01 | - |

| Dulaglutide 1.5 mg | -1.41 | - |

| This compound 4 mg | -1.30 to -1.39 | - |

| This compound 8 mg | -1.88 to -1.99 | -16.81 |

| This compound 12 mg | -2.02 | -16.94 |

The Central Role of Glucagon Receptor Agonism

Activation of the glucagon receptor by this compound contributes significantly to its metabolic effects, primarily through increased energy expenditure and enhanced lipolysis.[5][6]

Signaling Pathways

Upon binding to the GCGR, a G-protein coupled receptor (GPCR), this compound initiates an intracellular signaling cascade. This is primarily mediated by the activation of adenylyl cyclase, leading to an increase in cyclic AMP (camp) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets involved in energy metabolism.

Increased Energy Expenditure

A key proposed mechanism for the profound weight loss observed with this compound is the GCGR-mediated increase in energy expenditure.[5][6] Preclinical studies in diet-induced obese mice have shown that tri-agonists lead to a greater increase in energy expenditure compared to GLP-1 or GLP-1/GIP dual agonists.[5] This effect is thought to be a result of increased thermogenesis.

Enhanced Lipolysis

Glucagon is known to stimulate the breakdown of triglycerides (lipolysis) in adipose tissue into free fatty acids and glycerol, which can then be used for energy.[17][18] By activating GCGR, this compound is thought to promote this process, contributing to the reduction in fat mass observed in clinical trials.[6]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the glucagon receptor agonism of this compound and its metabolic effects.

In Vitro Receptor Activation Assay (cAMP Accumulation Assay)

This assay determines the potency (EC50) of this compound to activate the glucagon receptor by measuring the intracellular accumulation of cAMP.

Principle: Activation of the Gs-coupled GCGR by an agonist leads to the activation of adenylyl cyclase, which converts ATP to cAMP. The amount of cAMP produced is proportional to the level of receptor activation.

Methodology (HTRF-based): [19][20][21][22]

-

Cell Culture: HEK293 cells stably expressing the human glucagon receptor are cultured in appropriate media and seeded into 384-well plates.

-

Compound Preparation: A serial dilution of this compound is prepared in assay buffer.

-

Cell Stimulation: The culture medium is removed from the cells, and the diluted this compound is added to the wells. The plate is incubated for 30 minutes at 37°C.

-

Lysis and Detection: A lysis buffer containing HTRF reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor) is added to each well. The plate is incubated for 1 hour at room temperature.

-

Data Acquisition: The plate is read on an HTRF-compatible reader, measuring the fluorescence at 620 nm and 665 nm.

-

Data Analysis: The ratio of the fluorescence signals is calculated and plotted against the log of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

In Vivo Assessment of Energy Expenditure (Indirect Calorimetry)

This method measures the energy expenditure of mice treated with this compound by quantifying oxygen consumption (VO2) and carbon dioxide production (VCO2).[1][4][11][23][24]

Principle: The rates of oxygen consumption and carbon dioxide production are directly related to the metabolic rate of an animal. By measuring these parameters, the energy expenditure can be calculated.

Methodology:

-

Animal Acclimation: Mice are individually housed in metabolic cages and allowed to acclimate for several days.

-

Treatment: Mice are treated with this compound or a vehicle control via subcutaneous injection.

-

Data Collection: VO2 and VCO2 are continuously measured using an indirect calorimetry system. Data is typically collected over a 24-hour period to assess both light and dark cycles.

-

Data Analysis: Energy expenditure is calculated from VO2 and VCO2 data using the Weir equation or a similar formula. The respiratory exchange ratio (RER = VCO2/VO2) is also calculated to determine the primary fuel source (carbohydrates or fats).

In Vivo Assessment of Glucose Metabolism (Intraperitoneal Glucose Tolerance Test - IPGTT)

The IPGTT is used to assess how quickly an animal can clear a glucose load from its blood, providing a measure of glucose tolerance.[2][7][9][10][25]

Principle: Impaired glucose tolerance is a hallmark of type 2 diabetes. This test evaluates the body's ability to handle a glucose challenge.

Methodology:

-

Fasting: Mice are fasted overnight (typically 16 hours) with free access to water.

-

Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.

-

Glucose Injection: A sterile solution of glucose (typically 2 g/kg of body weight) is injected intraperitoneally.

-

Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: The blood glucose levels are plotted over time, and the area under the curve (AUC) is calculated to quantify glucose tolerance.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. mmpc.org [mmpc.org]

- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 4. Frontiers | Measuring Energy Metabolism in the Mouse – Theoretical, Practical, and Analytical Considerations [frontiersin.org]

- 5. adameetingnews.org [adameetingnews.org]

- 6. Effects of this compound on body composition in people with type 2 diabetes: a substudy of a phase 2, double-blind, parallel-group, placebo-controlled, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]

- 8. benchchem.com [benchchem.com]

- 9. vmmpc.org [vmmpc.org]

- 10. diacomp.org [diacomp.org]

- 11. Indirect Calorimetry to Assess Energy Balance in Mice: Measurement and Data Analysis. | Semantic Scholar [semanticscholar.org]

- 12. Results of phase 2 trial with GIP, GLP-1, and glucagon receptor agonist to treat obesity - - PACE-CME [pace-cme.org]

- 13. Lilly's phase 2 this compound results published in The New England Journal of Medicine show the investigational molecule achieved up to 17.5% mean weight reduction at 24 weeks in adults with obesity and overweight [prnewswire.com]

- 14. sio-obesita.org [sio-obesita.org]

- 15. Triple-Hormone-Receptor Agonist this compound for Obesity - A Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Glucagon-stimulated lipolysis of primary cultured broiler adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. Computational Design of Potent and Selective d-Peptide Agonists of the Glucagon-like Peptide-2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 21. researchgate.net [researchgate.net]

- 22. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 23. Oxygen Consumption Rate and Energy Expenditure in Mice: Indirect Calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 24. researchgate.net [researchgate.net]

- 25. web.mousephenotype.org [web.mousephenotype.org]

Retatrutide and Cardiovascular Disease: A Technical Overview of Preliminary Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retatrutide (LY3437943) is a novel investigational triple-agonist peptide targeting the glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (B607659) receptors.[1] Developed by Eli Lilly, this single molecule has demonstrated significant potential in the management of obesity and type 2 diabetes.[1][2] Emerging data from preliminary clinical studies also suggest a favorable impact on cardiovascular risk factors, positioning this compound as a promising candidate for reducing cardiovascular disease in patients with metabolic disorders. This technical guide provides an in-depth analysis of the preliminary studies on this compound's cardiovascular effects, detailing experimental methodologies, quantitative outcomes, and the underlying signaling pathways.

Mechanism of Action: A Tri-Hormonal Approach to Cardiometabolic Health

This compound's unique mechanism of action lies in its ability to simultaneously activate three key hormonal pathways involved in metabolic regulation.[1] This triple agonism is believed to exert synergistic effects on weight management, glycemic control, and cardiovascular health.[1]

-

GLP-1 Receptor Agonism: Activation of the GLP-1 receptor is known to improve glycemic control, promote weight loss, and have direct protective effects on the cardiovascular system.[3]

-

GIP Receptor Agonism: GIP receptor activation further enhances metabolic function and may offer additional cardiovascular benefits.[3]

-

Glucagon Receptor Agonism: The inclusion of glucagon receptor agonism is a distinguishing feature of this compound, potentially contributing to improved energy metabolism and lipid profiles.[3]

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative data on cardiovascular risk markers from preliminary studies of this compound.

Table 1: Effects of this compound on Lipid Profile in Patients with Obesity or Overweight without Diabetes (Phase 2 Trial - NCT04881760)

| Parameter | This compound Dose | Change from Baseline at 48 Weeks |

| Non-HDL Cholesterol | 12 mg | Up to -26.9% |

| Triglycerides | 12 mg | Up to -40.6% |

| Apolipoprotein C-III (apoC-III) | 12 mg | Up to -38.0% |

Data sourced from a Phase II clinical trial (NCT04881760) presented at the European Society of Cardiology Congress 2024.[2][4]

Table 2: Effects of this compound on Cardiovascular Risk Markers (TRIUMPH-4 Phase 3 Trial Topline Results - NCT05931367)

| Parameter | This compound Dose | Change from Baseline at 68 Weeks |

| Systolic Blood Pressure | 12 mg | -14.0 mmHg |

| Non-HDL Cholesterol | 9 mg & 12 mg | Significant Reduction |

| Triglycerides | 9 mg & 12 mg | Significant Reduction |

| High-Sensitivity C-Reactive Protein (hs-CRP) | 9 mg & 12 mg | Significant Reduction |

Data from the topline results of the Phase 3 TRIUMPH-4 clinical trial.[5][6]

Experimental Protocols

Detailed experimental protocols for the cited clinical trials are often proprietary. However, based on publicly available information from clinical trial registries and publications, the following methodologies were employed.

Phase 2 Clinical Trial (NCT04881760)

This was a randomized, double-blind, placebo-controlled trial involving 338 participants with obesity or overweight, but without diabetes.[1][2] Participants were randomized to receive once-weekly subcutaneous injections of this compound at various doses (1 mg, 4 mg, 8 mg, or 12 mg) or a placebo for 48 weeks.[1]

-

Lipid Profile Analysis: Serum lipid profiles, including non-HDL cholesterol, triglycerides, and apolipoprotein levels, were analyzed.[2] While the specific assays are not detailed, standard enzymatic colorimetric assays are typically used for lipid panels in large clinical trials.

-

Blood Pressure Measurement: Systolic and diastolic blood pressure were measured at baseline and throughout the study. Standardized procedures using automated oscillometric devices are common practice to ensure consistency.

TRIUMPH-4 Phase 3 Clinical Trial (NCT05931367)

This Phase 3, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in adults with obesity or overweight and knee osteoarthritis.[3][7] The trial randomized 445 participants to receive either this compound (9 mg or 12 mg) or a placebo.[7]

-

Cardiovascular Marker Analysis: Secondary endpoints included changes in known markers of cardiovascular risk such as non-HDL cholesterol, triglycerides, and high-sensitivity C-reactive protein (hs-CRP). Blood samples were collected at specified intervals and analyzed at a central laboratory to ensure consistency of results.

-

Blood Pressure Measurement: Systolic blood pressure was a key secondary endpoint. Measurements were likely taken in a seated position after a period of rest, using a validated automated device.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways activated by this compound and a typical experimental workflow for a clinical trial.

References

- 1. News - Phase 2 Clinical Trial of this compound, a Triple Hormone-Receptor Agonist, for the Treatment of Obesity [gentolexgroup.com]

- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 3. hra.nhs.uk [hra.nhs.uk]

- 4. This compound for the treatment of obesity, obstructive sleep apnea and knee osteoarthritis: Rationale and design of the TRIUMPH registrational clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. patientcareonline.com [patientcareonline.com]

- 6. hcplive.com [hcplive.com]

- 7. pharmacytimes.com [pharmacytimes.com]

Retatrutide for Polycystic Ovary Syndrome: A Technical Guide to a Novel Therapeutic Avenue

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Polycystic Ovary Syndrome (PCOS) is a complex endocrine and metabolic disorder that remains a significant challenge in women's health. The pathophysiology of PCOS is intrinsically linked to insulin (B600854) resistance, hyperandrogenism, and ovulatory dysfunction, creating a cycle of metabolic and reproductive disturbances. Retatrutide, a novel triple agonist for the glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (B607659) receptors, has demonstrated unprecedented efficacy in promoting weight loss and improving glycemic control in phase 2 clinical trials for obesity and type 2 diabetes.[1][2][3] This technical guide explores the scientific rationale and proposes a framework for investigating the therapeutic potential of this compound in treating PCOS. By dissecting its multi-faceted mechanism of action and aligning it with the core pathophysiological pillars of PCOS, we present a hypothesis for its efficacy, supported by detailed, evidence-based experimental protocols for preclinical and clinical evaluation. This document serves as a comprehensive resource for researchers and drug development professionals poised to explore this promising new frontier in PCOS therapy.

Introduction: The Unmet Need in PCOS and the Promise of this compound

PCOS is the most common endocrinopathy in reproductive-aged women, characterized by a heterogeneous presentation that includes oligo- or anovulation, hyperandrogenism, and polycystic ovarian morphology.[4] A substantial proportion of women with PCOS, particularly those who are overweight or obese, exhibit insulin resistance and compensatory hyperinsulinemia, which are central to the amplification of hyperandrogenism and the exacerbation of metabolic comorbidities.[5][6] Current therapeutic strategies often address individual symptoms but fall short of tackling the interconnected metabolic and reproductive dysfunctions comprehensively.

This compound is a single peptide that acts as an agonist at the GLP-1, GIP, and glucagon receptors.[7] This triple-agonist mechanism offers a synergistic approach to metabolic regulation.[1][8] Its potent effects on weight reduction and glucose homeostasis, demonstrated in recent clinical trials, suggest a strong potential for addressing the core metabolic drivers of PCOS.[1][9]

Pathophysiology of PCOS: A Triad of Dysfunction

The clinical manifestations of PCOS are underpinned by a complex interplay of insulin resistance, hyperandrogenism, and ovarian dysfunction.

-

Insulin Resistance and Hyperinsulinemia: A majority of women with PCOS exhibit some degree of insulin resistance.[4][5] The resulting hyperinsulinemia stimulates ovarian theca cells to produce androgens and reduces the hepatic synthesis of sex hormone-binding globulin (SHBG), thereby increasing the bioavailability of free androgens.[6]

-

Hyperandrogenism: Elevated levels of androgens, such as testosterone (B1683101), are a hallmark of PCOS and are responsible for many of its clinical signs, including hirsutism, acne, and androgenic alopecia.[6]

-

Ovarian Dysfunction: The hormonal milieu in PCOS, particularly the elevated androgen levels and altered gonadotropin-releasing hormone (GnRH) pulsatility, disrupts normal follicular development, leading to anovulation and menstrual irregularities.[5]

This compound's Triple-Agonist Mechanism: A Targeted Approach to PCOS Pathophysiology

This compound's unique mechanism of action positions it to potentially address the core components of PCOS pathophysiology through its simultaneous activation of three key metabolic signaling pathways.

GLP-1 Receptor Agonism

Activation of the GLP-1 receptor is known to improve glycemic control by enhancing glucose-dependent insulin secretion, suppressing glucagon secretion, and delaying gastric emptying.[8] In the context of PCOS, GLP-1 receptor agonists have been shown to reduce body weight, improve insulin sensitivity, and lower androgen levels.[8][10]

GIP Receptor Agonism

GIP is an incretin (B1656795) hormone that also potentiates glucose-stimulated insulin secretion.[8] Additionally, GIP receptors are expressed in adipose tissue, where they are involved in lipid metabolism.[3] The agonism of GIP receptors by this compound may contribute to improved insulin sensitivity and favorable effects on body composition.[6]

Glucagon Receptor Agonism

While glucagon is traditionally known to raise blood glucose levels, its receptor activation in the liver also stimulates fatty acid oxidation and increases energy expenditure.[2] The glucagon component of this compound is thought to contribute significantly to its potent weight loss effects by promoting fat utilization.[8]

The combined action of these three pathways is hypothesized to create a powerful synergistic effect that could normalize the metabolic and endocrine disturbances characteristic of PCOS.

Quantitative Data from Clinical Trials

While there are no published clinical trials of this compound specifically in a PCOS population to date, the data from its phase 2 trials in obesity and type 2 diabetes, along with data from other incretin-based therapies in PCOS, provide a strong rationale for its investigation.

Table 1: this compound Phase 2 Trial Data in Obesity (48 Weeks)

| Dose | Mean Weight Reduction (%) | Placebo-Adjusted Mean Weight Reduction (%) |

| 1 mg | -8.7 | -6.6 |

| 4 mg | -17.1 | -15.0 |

| 8 mg | -22.8 | -20.7 |

| 12 mg | -24.2 | -22.1 |

Data sourced from Jastreboff AM, et al. N Engl J Med. 2023.[2][11]

Table 2: this compound Phase 2 Trial Data in Type 2 Diabetes (36 Weeks)

| Treatment | Change in HbA1c (%) | Change in Body Weight (%) |

| This compound 4 mg | -1.39 | -15.2 (fat mass) |

| This compound 8 mg | -1.99 | -26.1 (fat mass) |

| This compound 12 mg | -2.02 | -23.2 (fat mass) |

| Dulaglutide 1.5 mg | -1.41 | -2.6 (fat mass) |

| Placebo | -0.01 | -4.5 (fat mass) |

Data sourced from Rosenstock J, et al. ADA 2023 and Coskun T, et al. Lancet Diabetes Endocrinol. 2025.[6][9]

Table 3: Effects of Other Incretin-Based Therapies in PCOS Clinical Trials

| Drug (Class) | Study Duration | Key Outcomes |

| Liraglutide (GLP-1 RA) | 26 weeks | -5.2 kg weight loss (vs. placebo), increased SHBG, decreased free testosterone.[12] |

| Semaglutide (GLP-1 RA) | 6 months | -11.5 kg mean body weight loss, 80% of responsive patients normalized menstrual cycles.[10][13] |

| Tirzepatide (GIP/GLP-1 RA) | Retrospective | 9.54% weight reduction, irregular menstrual cycles decreased from 85.7% to 32.1%.[7][14] |

Proposed Experimental Protocols for a Phase 2b/3 Clinical Trial of this compound in PCOS

To rigorously evaluate the efficacy and safety of this compound in a PCOS population, a randomized, double-blind, placebo-controlled clinical trial is proposed. The following protocols are based on established methodologies in PCOS research and are designed to assess the key domains of the syndrome.

Study Design and Population

-

Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants: Women aged 18-45 years diagnosed with PCOS according to the Rotterdam criteria (requiring at least two of the following: oligo- or anovulation, clinical and/or biochemical signs of hyperandrogenism, and polycystic ovaries on ultrasound), with a BMI ≥ 27 kg/m ².

-

Intervention: Subcutaneous injection of this compound (dose-ranging arms, e.g., 4 mg, 8 mg, 12 mg) or placebo once weekly for 52 weeks.

-

Reporting Guidelines: The trial protocol and reporting will adhere to the CONSORT statement, with modifications for infertility trials (IMPRINT).[15][16][17]

Efficacy Endpoints

-

Primary Endpoint: Change from baseline in the regularity of menstrual cycles at 52 weeks.

-

Key Secondary Endpoints:

-

Change from baseline in body weight.

-

Change from baseline in markers of insulin resistance (HOMA-IR).

-

Change from baseline in serum total and free testosterone levels.

-

Change from baseline in ovarian volume and antral follicle count.

-

Proportion of participants with resolution of hirsutism.

-

Ovulation rate.

-

Detailed Methodologies

-

Blood Sampling: Fasting blood samples will be collected at baseline, week 26, and week 52.

-

Testosterone Measurement:

-

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][19]

-

Protocol:

-

Serum samples (100-200 µL) are spiked with a deuterated internal standard (e.g., d3-testosterone).[19][20]

-

Proteins are precipitated using acetonitrile.[20]

-

Testosterone is extracted from the supernatant via liquid-liquid or solid-phase extraction.[18][19]

-

The extracted sample is injected into an LC-MS/MS system for separation and quantification.[20]

-

-

-

SHBG Measurement:

-

Method: Electrochemiluminescence immunoassay (ECLIA).[21][22]

-

Protocol:

-

Serum samples are incubated with a biotinylated monoclonal SHBG-specific antibody and a monoclonal SHBG-specific antibody labeled with a ruthenium complex.[21]

-

Streptavidin-coated microparticles are added, and the complex is captured on the solid phase.

-

The reaction mixture is aspirated into the measuring cell where the microparticles are magnetically captured, and unbound substances are removed.

-

Application of a voltage induces chemiluminescent emission, which is measured by a photomultiplier.[21]

-

-

-

Insulin Resistance Assessment (HOMA-IR):

-

Calculation: HOMA-IR = [Fasting Insulin (µU/L) x Fasting Glucose (mmol/L)] / 22.5.

-

-

Oral Glucose Tolerance Test (OGTT):

-

Protocol:

-

Scans will be performed in the early follicular phase (days 2-5) of a spontaneous or progestin-induced menstrual cycle.[27]

-

A high-frequency (≥8 MHz) transvaginal probe will be used.[29]

-

Ovarian volume will be calculated using the formula for a prolate ellipsoid (0.5 x length x width x thickness).[30]

-

The number of antral follicles (2-9 mm in diameter) will be counted throughout the entire ovary in both longitudinal and transverse planes.[31]

-

Visualizing the Hypothesized Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows.

Diagram 1: Hypothesized Signaling Pathway of this compound in PCOS

Caption: Hypothesized signaling cascade of this compound in PCOS.

Diagram 2: Experimental Workflow for a PCOS Clinical Trial

Caption: Workflow of the proposed PCOS clinical trial.

Conclusion and Future Directions

This compound, with its novel triple-agonist mechanism, represents a paradigm shift in the potential treatment of metabolic diseases. Its profound effects on weight loss and glycemic control, coupled with the established role of incretin-based therapies in improving features of PCOS, provide a compelling rationale for its investigation in this patient population. The proposed experimental framework outlines a rigorous pathway to evaluate the efficacy and safety of this compound in addressing the multifaceted pathophysiology of PCOS. Should the hypothesized benefits be realized, this compound could emerge as a transformative therapy, offering a holistic approach to managing both the metabolic and reproductive consequences of this challenging syndrome. Future research should also explore the long-term effects of this compound on fertility outcomes and the prevention of long-term comorbidities associated with PCOS, such as type 2 diabetes and cardiovascular disease.

References

- 1. Lilly's phase 2 this compound results published in The New England Journal of Medicine show the investigational molecule achieved up to 17.5% mean weight reduction at 24 weeks in adults with obesity and overweight [prnewswire.com]

- 2. Results of phase 2 trial with GIP, GLP-1, and glucagon receptor agonist to treat obesity - - PACE-CME [pace-cme.org]

- 3. hcplive.com [hcplive.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. pure.psu.edu [pure.psu.edu]

- 6. Effects of this compound on body composition in people with type 2 diabetes: a substudy of a phase 2, double-blind, parallel-group, placebo-controlled, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. adameetingnews.org [adameetingnews.org]

- 10. Semaglutide Treatment of Excessive Body Weight in Obese PCOS Patients Unresponsive to Lifestyle Programs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Triple-Hormone-Receptor Agonist this compound for Obesity - A Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.regionh.dk [research.regionh.dk]

- 13. Semaglutide Treatment of Excessive Body Weight in Obese PCOS Patients Unresponsive to Lifestyle Programs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of Tirzepatide in Obesity Management Among Women with Polycystic Ovary Syndrome , International Journal of Diabetes and Endocrinology, Science Publishing Group [sciencepublishinggroup.com]

- 15. Improving the Reporting of Clinical Trials of Infertility Treatments (IMPRINT): modifying the CONSORT statement (2014) | American Society for Reproductive Medicine | ASRM [asrm.org]

- 16. academic.oup.com [academic.oup.com]